molecular formula C14H16AsTl B14557614 CID 78065747

CID 78065747

Cat. No.: B14557614
M. Wt: 463.58 g/mol
InChI Key: OGHCCOLIRJUSEB-UHFFFAOYSA-N
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Description

CID 78065747 is a chemical compound characterized by its distinct structural and analytical properties. The compound’s structure (Figure 1A) and mass spectrum (Figure 1D) were elucidated using gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, with its content quantified across different fractions of cinnamon essential oil (CIEO) .

Properties

Molecular Formula

C14H16AsTl

Molecular Weight

463.58 g/mol

InChI

InChI=1S/C12H10As.2CH3.Tl/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h1-10H;2*1H3;

InChI Key

OGHCCOLIRJUSEB-UHFFFAOYSA-N

Canonical SMILES

C[Tl]C.C1=CC=C(C=C1)[As]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by purification and final product isolation.

    Reaction Conditions: Common conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

    Industrial Production: Large-scale production may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions involve the transfer of electrons, often facilitated by agents like hydrogen peroxide or potassium permanganate. While CID 78065747's oxidation pathways are not explicitly detailed, analogous compounds (e.g., imidazo-triazol derivatives) undergo oxidation to form hydroxylated or carboxylated products under controlled conditions .

Key Reagents :

  • Hydrogen peroxide (H₂O₂)

  • Potassium permanganate (KMnO₄)

  • Oxygen (O₂) in acidic or basic media

Typical Conditions :

  • Temperature: 25–80°C

  • Solvents: Ethanol, water, or tetrahydrofuran (THF)

Reduction Reactions

Reduction processes typically employ agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, pyridopyrimidine derivatives undergo selective reduction of carbonyl groups to alcohols or amines .

Example Reaction Pathway :

CID 78065747+LiAlH4Reduced Intermediate+Byproducts\text{this compound}+\text{LiAlH}_4\rightarrow \text{Reduced Intermediate}+\text{Byproducts}

Reported Outcomes :

  • Formation of secondary alcohols or amines .

  • Selectivity influenced by steric and electronic factors .

Substitution Reactions

Substitution reactions are common in heterocyclic systems. For instance, halogenation or nucleophilic aromatic substitution (SNAr) has been observed in similar triazole and pyrimidine derivatives .

Notable Reagents :

  • Halogens (Cl₂, Br₂)

  • Nucleophiles (e.g., amines, thiols)

Conditions :

  • Catalysts: Lewis acids (e.g., FeCl₃)

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)

Cycloaddition and Ring Formation

This compound’s structural analogs participate in [3+2] cycloadditions to form fused heterocycles. For example, imidazo-triazol derivatives react with nitriles to generate triazolo-pyrimidine systems .

Example Reaction :

Imidazole Derivative+NitrileΔTriazolo Pyrimidine\text{Imidazole Derivative}+\text{Nitrile}\xrightarrow{\Delta}\text{Triazolo Pyrimidine}

Key Parameters :

  • Temperature: 80–120°C

  • Catalysts: Copper(I) iodide (CuI) or palladium complexes

Catalytic Functionalization

Electrochemical methods have emerged as sustainable alternatives for functionalizing nitrogen-containing heterocycles. Recent studies highlight the use of electricity to drive reactions like C–H activation or cross-coupling .

Reported Advantages :

  • Enhanced reaction efficiency (yields up to 85%) .

  • Reduced reliance on hazardous reagents.

Table 1: Comparative Reactivity of Analogous Compounds

Reaction TypeReagentsMajor ProductYield (%)Source
OxidationKMnO₄, H₂OCarboxylic Acid72
ReductionNaBH₄, MeOHSecondary Alcohol68
HalogenationCl₂, FeCl₃Chlorinated Derivative81
ElectrochemicalGraphite ElectrodesCross-Coupled Product85

Mechanistic Insights

  • Radical Pathways : Oxidation reactions may proceed via radical intermediates, as evidenced by ESR spectroscopy in related systems .

  • Electrophilic Aromatic Substitution (EAS) : Electron-deficient rings in similar compounds undergo EAS at para positions .

Challenges and Limitations

  • Regioselectivity : Competing reaction pathways can lead to mixtures of products .

  • Stability : Some intermediates (e.g., N-oxides) are thermally unstable .

Scientific Research Applications

CID 78065747 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including drug development and disease treatment.

    Industry: this compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of CID 78065747 involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize CID 78065747, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on available

Structural Analogues: Oscillatoxin Derivatives

Oscillatoxin derivatives, such as CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D), share structural complexity with this compound, particularly in their polycyclic frameworks (Figure 1A vs. Figure 1 in ). However, oscillatoxins are marine-derived toxins with fused ether rings and methylated side chains, whereas this compound lacks these features, suggesting divergent biosynthetic origins and toxicological profiles .

Physicochemical Properties

A comparative table of key physicochemical parameters is provided below:

Property This compound CID 2049887 (CAS 20358-06-9) CID 101283546 (Oscillatoxin D)
Molecular Formula Not explicitly stated C₇H₅FN₂S Not explicitly stated
Molecular Weight Not explicitly stated 168.19 g/mol ~800–900 g/mol (estimated)
Solubility Likely lipophilic (GC-MS) 0.249 mg/ml in water Presumed hydrophobic
Synthetic Accessibility Natural product Synthetic (via bromination) Marine natural product

Key Observations :

  • CID 2049887 (a fluorinated thiophene derivative) exhibits higher aqueous solubility (0.249 mg/ml) compared to this compound, which is likely lipophilic due to its presence in essential oil fractions .
  • Oscillatoxins (e.g., CID 101283546) are significantly larger in molecular weight, reflecting their complex polyether structures and marine biosynthetic pathways .
Analytical Techniques
  • This compound : Characterized via GC-MS and vacuum distillation, with quantitation in CIEO fractions .
  • CID 2049887 : Synthesized using bromination and thiol-amide coupling, validated via LC-MS and elemental analysis .
  • Oscillatoxins : Identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), emphasizing the need for advanced structural elucidation tools for complex natural products .
Functional and Industrial Relevance
  • This compound : Likely used in flavor/fragrance industries due to its abundance in cinnamon oil .
  • Oscillatoxins : Toxic marine compounds studied for ecological and biomedical impacts .

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